Risedronic Acid-d4 (Major)

描述

Risedronic Acid-d4 (Major) is a deuterated form of Risedronic Acid, which is a bisphosphonate used primarily in the treatment of osteoporosis and Paget’s disease. The deuterium atoms in Risedronic Acid-d4 replace the hydrogen atoms, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Risedronic Acid-d4 involves the incorporation of deuterium atoms into the Risedronic Acid molecule. This can be achieved through several methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Risedronic Acid from its precursors.

Industrial Production Methods: Industrial production of Risedronic Acid-d4 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification Steps: Including crystallization and chromatography to isolate the deuterated compound.

化学反应分析

Types of Reactions: Risedronic Acid-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.

科学研究应用

Risedronic Acid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Risedronic Acid in the body.

Isotope Labeling: Employed in mass spectrometry and nuclear magnetic resonance (NMR) studies to distinguish between different isotopes.

Biological Research: Used to study the effects of bisphosphonates on bone resorption and osteoclast activity.

Industrial Applications: Utilized in the development of new drugs and therapeutic agents.

作用机制

Risedronic Acid-d4 exerts its effects by binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The deuterium atoms in Risedronic Acid-d4 do not alter its mechanism of action but provide a means to study its pharmacokinetics and metabolism in greater detail.

Molecular Targets and Pathways:

Hydroxyapatite Binding: Risedronic Acid-d4 binds to hydroxyapatite, a major component of bone.

Osteoclast Inhibition: The compound is taken up by osteoclasts, leading to their apoptosis and reduced bone resorption.

相似化合物的比较

Alendronic Acid: Another bisphosphonate used to treat osteoporosis.

Ibandronic Acid: Used for the treatment of osteoporosis and metastatic bone disease.

Zoledronic Acid: A potent bisphosphonate used in the treatment of various bone diseases.

Risedronic Acid-d4 stands out due to its application in isotope labeling and pharmacokinetic studies, providing valuable insights into the behavior of bisphosphonates in biological systems.

生物活性

Risedronic Acid-d4 (Major) is a deuterated form of Risedronic Acid, a third-generation bisphosphonate primarily used in the treatment of osteoporosis and other bone-related conditions. The incorporation of deuterium enhances the compound's stability and allows for precise analytical applications, particularly in pharmacokinetic studies. This article explores the biological activity of Risedronic Acid-d4, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Risedronic Acid-d4 functions by inhibiting osteoclast-mediated bone resorption. The primary mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for osteoclast survival and function. By disrupting this pathway, Risedronic Acid-d4 induces apoptosis in osteoclasts, leading to decreased bone resorption and increased bone mineral density (BMD) .

Key Mechanistic Details:

- Binding : Risedronic Acid-d4 binds to hydroxyapatite in bone, where it is released during bone resorption.

- Endocytosis : Osteoclasts internalize the drug through fluid-phase endocytosis, which allows the drug to reach the cytosol.

- Apoptosis Induction : The release of Risedronic Acid-d4 in acidified endocytic vesicles triggers apoptotic pathways in osteoclasts .

Pharmacokinetics

The pharmacokinetic profile of Risedronic Acid-d4 is similar to that of its parent compound, with some enhancements due to deuteration.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 0.63% |

| Maximum Absorption Time | ~1 hour after dosing |

| Terminal Half-Life | ~561 hours |

| Volume of Distribution | 13.8 L/kg |

| Protein Binding | ~24% |

| Renal Clearance | 52 mL/min |

The drug exhibits low oral bioavailability, which is significantly affected by food intake . The long terminal half-life suggests prolonged action, making it suitable for weekly dosing regimens.

Clinical Studies and Efficacy

Clinical studies have demonstrated that Risedronic Acid significantly reduces the incidence of fractures in osteoporotic patients by approximately 30-50% over several years . The effectiveness is attributed to its antiresorptive properties, confirmed through biochemical markers indicating a decrease in bone remodeling rates within the first month of treatment.

Case Study Overview

A notable study involved a cohort of postmenopausal women with osteoporosis treated with Risedronic Acid. The results showed:

- Bone Density Increase : Significant increases in lumbar spine BMD were observed at 12 months.

- Fracture Reduction : A 40% reduction in vertebral fractures was reported compared to placebo groups.

- Biochemical Markers : Decreased levels of serum C-telopeptide (a marker for bone resorption) were noted within one month .

Analytical Techniques

The analysis of Risedronic Acid-d4 involves advanced techniques such as:

属性

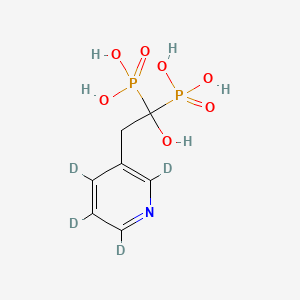

IUPAC Name |

[1-hydroxy-1-phosphono-2-(2,4,5,6-tetradeuteriopyridin-3-yl)ethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)/i1D,2D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDJRNMFWXDHID-RZIJKAHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201146754 | |

| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035438-80-2 | |

| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035438-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P′-[1-Hydroxy-2-(3-pyridinyl-2,4,5,6-d4)ethylidene]bis[phosphonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。